molecular formula C8H7N3O4 B2722968 N-(3-nitrophenyl)ethanediamide CAS No. 861332-65-2

N-(3-nitrophenyl)ethanediamide

Cat. No.: B2722968
CAS No.: 861332-65-2
M. Wt: 209.161
InChI Key: PJIBMTOUMHBAMK-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)ethanediamide: is an organic compound with the molecular formula C8H9N3O4 It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethanediamide moiety

Mechanism of Action

Mode of Action

It is known that nitrophenyl compounds can undergo catalytic reduction . This process involves the reduction of the nitro group to an amino group, which could potentially interact with its targets . More detailed studies are required to fully understand the interaction of N-(3-nitrophenyl)ethanediamide with its targets and the resulting changes.

Biochemical Pathways

Nitrophenyl compounds are known to be involved in redox reactions , which are crucial for various biochemical processes The downstream effects of these reactions would depend on the specific targets and pathways involved

Result of Action

Nitrophenyl compounds are known to exhibit various biological activities, including antimicrobial properties . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Aniline Derivatives: The synthesis of N-(3-nitrophenyl)ethanediamide typically begins with the nitration of aniline derivatives to introduce the nitro group at the meta position. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Amidation Reaction: The nitrated product is then subjected to an amidation reaction with ethanediamide. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N-(3-nitrophenyl)ethanediamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: Although less common, the compound can also undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: N-(3-aminophenyl)ethanediamide.

    Substitution: Various substituted ethanediamide derivatives.

    Oxidation: Oxidized nitrophenyl derivatives.

Scientific Research Applications

Chemistry: N-(3-nitrophenyl)ethanediamide serves as a starting material for the synthesis of more complex molecules

Biology and Medicine: The compound’s derivatives have been explored for their biological activities, including antimicrobial and anticancer properties. Research is ongoing to develop new therapeutic agents based on this compound.

Industry: In the industrial sector, this compound is used in the production of polymers and as a photoinitiator in free-radical polymerization processes.

Comparison with Similar Compounds

  • N-(4-nitrophenyl)ethanediamide
  • N-(2-nitrophenyl)ethanediamide
  • N-(3-aminophenyl)ethanediamide

Comparison: N-(3-nitrophenyl)ethanediamide is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interactions. Compared to its ortho and para isomers, the meta position provides distinct steric and electronic properties, making it suitable for specific applications in synthesis and biological research.

Properties

IUPAC Name

N'-(3-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c9-7(12)8(13)10-5-2-1-3-6(4-5)11(14)15/h1-4H,(H2,9,12)(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIBMTOUMHBAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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